Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound that belongs to the class of octahydro-pyrrolo[3,4-b]pyrrole derivatives. These compounds are characterized by their unique bicyclic structure and are of significant interest in medicinal chemistry due to their potential therapeutic applications. This particular compound is noted for its structural features, which include a carboxylate functional group and a benzyl substituent, contributing to its biological activity.
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its cyclic structure. It is also categorized as an ester due to the ethyl carboxylate moiety.
The synthesis of Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step organic reactions. Key synthetic routes may include:
One common synthesis method involves the use of starting materials such as hexahydropyrrolo derivatives and benzyl halides, followed by cyclization and subsequent functional group modifications. Reaction conditions such as temperature, solvent choice (e.g., methanol or acetonitrile), and catalysts (e.g., Lewis acids) are critical for optimizing yield and purity.
The molecular structure of Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be depicted as follows:
Key structural data includes:
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo several types of chemical reactions:
Reactions are typically performed under controlled conditions to minimize side reactions. For example, nucleophilic substitutions may require polar aprotic solvents and bases to enhance reactivity.
The mechanism of action for Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with biological targets, particularly receptors in the central nervous system.
Upon administration, this compound may bind to histamine receptors or other relevant targets, modulating neurotransmitter release or receptor activity. Its structural attributes facilitate specific interactions at the molecular level, influencing pharmacological outcomes.
Studies have demonstrated that similar compounds exhibit varying degrees of efficacy based on their structural modifications, indicating a structure-activity relationship that guides further development.
Relevant data from studies indicate that similar compounds exhibit significant stability profiles under physiological conditions, which is crucial for therapeutic applications.
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has potential applications in various scientific fields:
The systematic name Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate precisely defines the compound’s core structure and substituents according to International Union of Pure and Applied Chemistry (IUPAC) conventions . The name delineates three critical components:
Alternative names observed in commercial and patent literature include Cis-1-benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole (emphasizing relative stereochemistry) and registry identifiers like CAS 132414-78-9 [7] [9]. The systematic classification categorizes this compound as a bridged bicyclic diamine with ester functionality, placing it among pharmaceutically relevant nitrogen heterocycles like those in patent WO2015003002A1 [6].
The compound’s molecular formula C₁₆H₂₂N₂O₂ is consistently reported across chemical databases and supplier catalogs [1] . Elemental composition analysis reveals:
The molecular weight is 274.36 g/mol, calculated as follows:(16 × 12.01) + (22 × 1.008) + (2 × 14.01) + (2 × 16.00) = 274.36 g/mol . This mass is corroborated by high-resolution spectrometry, with exact mass = 274.1681 Da .
Table 1: Elemental Composition and Mass Analysis
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 16 | 12.01 | 192.16 |
Hydrogen | 22 | 1.008 | 22.176 |
Nitrogen | 2 | 14.01 | 28.02 |
Oxygen | 2 | 16.00 | 32.00 |
Total | - | - | 274.36 |
Stereochemistry is critical for biological activity, as noted in synthetic patents. The compound exhibits cis-fused [3.3.0]-bicyclic topology with two chiral centers (C3a and C6a). Commercial sources specify the relative configuration (3aS,6aS), implying a cis-decalin-like fusion where both hydrogens at the ring junction are oriented similarly [9]. Key aspects include:
Table 2: Stereochemical Descriptors
Feature | Descriptor | Experimental Evidence |
---|---|---|
Ring fusion | cis (relative configuration) | X-ray of analogs [10] |
Chiral centers | C3a, C6a | [α]D²⁵ = +15.6° (c 1.0, CHCl₃) [9] |
Benzyl group orientation | Equatorial | NOESY (N1–CH₂–Ar coupling) [9] |
The compound’s structural descriptors employ standardized line notations:
CCOC(=O)N1CC2CCN(CC3=CC=CC=C3)C2C1
CCOC(=O)N1C[C@@H]2CCN(CC3=CC=CC=C3)[C@@H]2C1
[9] @@H
denoting (3aS,6aS) configuration. The InChI and InChIKey provide unique, layer-based identifiers:
1S/C₁₆H₂₂N₂O₂
), connectivity (/c...
), hydrogens (/h...
), stereochemistry (/t14-,15+
). YPNVJYVXTBJLRR
(structural skeleton), LSDHHAIUSA
(stereo layer), N
(protonation state). Table 3: SMILES and InChI Comparative Analysis
Representation | Identifier | Type | Stereochemistry |
---|---|---|---|
Canonical SMILES | CCOC(=O)N1CC2CCN(CC3=CC=CC=C3)C2C1 | Connectivity | None |
Isomeric SMILES | CCOC(=O)N1C[C@@H]2CCN(CC3=CC=CC=C3)[C@@H]2C1 | Connectivity + stereo | (3aS,6aS) |
Standard InChI | InChI=1S/C₁₆H₂₂N₂O₂/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | Formula + connectivity | None |
Stereospecific InChI | InChI=1S/C₁₆H₂₂N₂O₂/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+ | Full chemical descriptor | (3aS,6aS) |
Comprehensive Compound Nomenclature Table
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1